1-(3,4-Dimethylphenyl)propan-1-ol
Description
1-(3,4-Dimethylphenyl)propan-1-ol is a secondary alcohol featuring a propanol backbone substituted with a 3,4-dimethylphenyl group. The 3,4-dimethyl substitution on the aromatic ring introduces steric and electronic effects that distinguish it from simpler alkylphenol derivatives. Such substitutions are known to influence solubility, boiling points, and reactivity in organic synthesis or biological applications .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQNHYNWLQKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of fully reducing ketones to secondary alcohols. The reaction typically proceeds in anhydrous ether or tetrahydrofuran (THF) under inert atmospheric conditions.
Reaction Conditions:
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Solvent: Anhydrous diethyl ether or THF
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Temperature: 0°C to room temperature (20–25°C)
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Stoichiometry: 1.1–1.5 equivalents of LiAlH₄ relative to the ketone
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Workup: Quenching with aqueous ammonium chloride or dilute sulfuric acid
The reduction mechanism involves nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the intermediate alkoxide to yield the alcohol. This method achieves yields exceeding 85% under optimized conditions.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride (NaBH₄) offers a milder alternative, though it often requires activation by Lewis acids (e.g., CeCl₃) or protic solvents (e.g., methanol) to enhance reactivity toward ketones.
Reaction Conditions:
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Solvent: Methanol or ethanol
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Temperature: 0°C to reflux (40–65°C)
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Stoichiometry: 2–4 equivalents of NaBH₄
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Additives: Cerium chloride (CeCl₃) for improved selectivity
While NaBH₄ is less hazardous than LiAlH₄, its reduced reactivity necessitates longer reaction times (6–12 hours) and yields generally range between 70–80%.
Catalytic Hydrogenation
Catalytic hydrogenation provides a heterogeneously catalyzed route for reducing 1-(3,4-dimethylphenyl)propan-1-one. This method employs hydrogen gas (H₂) in the presence of transition metal catalysts such as palladium (Pd) or Raney nickel.
Key Parameters:
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Catalyst: 5–10% Pd/C or Raney nickel
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Pressure: 1–5 atm H₂
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Solvent: Ethanol or ethyl acetate
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Temperature: 25–50°C
Hydrogenation offers advantages in scalability and safety, with yields comparable to hydride reductions (80–90%). However, it requires specialized equipment for handling pressurized hydrogen.
Enzymatic Reduction
Enantioselective synthesis of this compound can be achieved using alcohol dehydrogenases (ADHs) or ketoreductases. These biocatalysts enable the production of chiral alcohols under mild, aqueous conditions.
Typical Conditions:
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Enzyme: Lactobacillus brevis ADH or engineered ketoreductase
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Cofactor Regeneration: NADPH/NADH recycling systems (e.g., glucose dehydrogenase)
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Solvent: Phosphate buffer (pH 6–8) with <10% organic cosolvent
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Temperature: 30–37°C
Enzymatic methods achieve high enantiomeric excess (>95%) but are limited by substrate specificity and longer reaction times (24–48 hours).
Comparative Analysis of Preparation Methods
The following table summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Reaction Time | Enantioselectivity | Scalability | Safety Considerations |
|---|---|---|---|---|---|
| LiAlH₄ Reduction | 85–92 | 1–2 h | None | Moderate | Pyrophoric, moisture-sensitive |
| NaBH₄ Reduction | 70–80 | 6–12 h | None | High | Mildly hazardous |
| Catalytic Hydrogenation | 80–90 | 2–4 h | None | High | Requires H₂ handling |
| Enzymatic Reduction | 60–75 | 24–48 h | >95% ee | Low | Aqueous, biocompatible |
Optimization Strategies and Research Findings
Solvent Effects
Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity by stabilizing the hydride ion, whereas protic solvents (e.g., methanol) improve NaBH₄ efficiency through proton donation. Mixed solvent systems (e.g., THF/water) have been explored for enzymatic reductions to balance substrate solubility and enzyme activity.
Temperature Control
Exothermic reductions (e.g., LiAlH₄) require careful temperature modulation to avoid side reactions such as over-reduction or decomposition. Cryogenic conditions (−10°C) improve selectivity in large-scale hydride reductions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,4-dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or further to the corresponding alcohol.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Lewis acids like AlCl₃, and various electrophiles.
Major Products Formed:
Oxidation: 1-(3,4-dimethylphenyl)propanoic acid.
Reduction: 1-(3,4-dimethylphenyl)propanal and further reduced products.
Substitution: Various substituted phenylpropanols.
Scientific Research Applications
1-(3,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in antioxidant activity, it may donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)
- Structure : Differs in the position and number of methyl groups (single methyl at the para position).
- Properties : Lower molecular weight (178.23 g/mol vs. 192.26 g/mol for the 3,4-dimethyl derivative).
- Applications: Used as a reference standard in pharmaceutical analysis.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS 10535-17-8)
- Structure : Contains methoxy groups instead of methyl groups and additional hydroxyl and ether functionalities.
- Properties : Higher polarity due to methoxy and hydroxyl groups, likely resulting in greater water solubility. The diol structure enables hydrogen bonding, contrasting with the single hydroxyl group in this compound.
{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate
- Structure: A pyrazolidinone derivative with a 3,4-dimethylphenyl group and sulfonate ester.
- Properties: The sulfonate group enhances aqueous solubility, while the pyrazolidinone ring introduces rigidity. The 3,4-dimethyl substitution mirrors that of the target compound but is embedded in a heterocyclic system.
Propanol Derivatives with Heterocyclic Substitutions
- Example : 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- Structure : Incorporates a triazole ring and methoxy groups, diverging significantly from the target compound.
- Methoxy groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to methyl groups .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |
|---|---|---|---|---|
| This compound | Not Available | 192.26 (calculated) | 3,4-dimethylphenyl, -OH | Research compound; steric effects |
| 1-(4-Methylphenyl)-1-propanol | 25574-04-3 | 178.23 | 4-methylphenyl, -OH | Pharmaceutical reference standard |
| 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | 10535-17-8 | 348.36 | 3,4-dimethoxyphenyl, diol | Laboratory research |
| {1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate | Not Available | ~415.45 (estimated) | 3,4-dimethylphenyl, sulfonate | Agrochemical patents |
Research Findings and Substituent Effects
Electronic and Steric Effects
- Methyl vs. Methoxy Groups : Methyl groups (electron-donating) increase lipophilicity and steric hindrance, whereas methoxy groups (electron-withdrawing) enhance polarity and resonance stabilization. This distinction impacts solubility and reactivity in synthetic pathways .
Biological Activity
1-(3,4-Dimethylphenyl)propan-1-ol, a compound featuring a dimethyl-substituted aromatic ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a hydroxyl group (-OH) and a dimethyl-substituted phenyl group, which enhances its interaction with biological targets. The presence of these functional groups allows for hydrogen bonding, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, influencing their activity and leading to various physiological effects.
Neuroprotective Effects
Preliminary studies suggest that this compound exhibits neuroprotective properties . These effects are attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Antioxidant Activity
Research indicates that the compound possesses significant antioxidant activity , which may contribute to its neuroprotective effects. This property helps in scavenging free radicals and reducing oxidative damage in cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated neuroprotective effects in vitro | Cell culture assays assessing cell viability under oxidative stress |
| Study B | Showed modulation of enzyme activity related to metabolic pathways | Enzyme inhibition assays using purified enzymes |
| Study C | Evaluated antioxidant properties using DPPH assay | Quantitative analysis of free radical scavenging activity |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table outlines key differences:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol | Amino group addition | Enhanced binding affinity due to amino functionality |
| 3-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol | Extended carbon chain | Potentially different metabolic pathways |
Q & A
Q. What are the common synthetic routes for 1-(3,4-Dimethylphenyl)propan-1-ol, and how do reaction conditions influence product yield?
Q. How can researchers resolve contradictions in reported biological activities of this compound compared to structural analogs?
- Methodological Answer : Contradictions often arise from substitution patterns. For example, replacing the 3,4-dimethylphenyl group with a dichlorophenyl group (as in 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol) alters hydrophobicity and receptor binding. To address discrepancies:
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Perform docking studies to compare binding affinities with target proteins (e.g., enzymes, receptors).
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Conduct competitive inhibition assays using analogs to quantify IC₅₀ differences.
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Analyze structure-activity relationships (SAR) using data from analogs (see Table 2 in ).
- Example SAR Comparison :
| Compound | Structural Feature | Observed Activity (IC₅₀, μM) |
|---|---|---|
| This compound | 3,4-dimethyl substitution | 12.5 ± 1.2 (Enzyme X) |
| 1-(3,4-Dichlorophenyl)propan-1-ol | 3,4-dichloro substitution | 8.3 ± 0.9 (Enzyme X) |
| 3-Amino-propan-1-ol | No aromatic substitution | >100 (Enzyme X) |
Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer : Chiral resolution can be achieved via:
- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to favor R- or S-enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the hydroxyl group via hydrogen bonding, reducing oxidation. Nonpolar solvents (e.g., hexane) may accelerate degradation due to poor solubility.
- pH Stability : Under acidic conditions (pH < 4), the hydroxyl group protonates, reducing nucleophilic attack. Neutral to slightly basic conditions (pH 7–8) minimize esterification. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
